molecular formula C6H7IO2 B12542892 Prop-2-en-1-yl 3-iodoprop-2-enoate CAS No. 652975-98-9

Prop-2-en-1-yl 3-iodoprop-2-enoate

Cat. No.: B12542892
CAS No.: 652975-98-9
M. Wt: 238.02 g/mol
InChI Key: WGGRCAMYVSPHHU-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-iodoprop-2-enoate is an iodine-substituted propenoate ester characterized by a propenyl (allyl) group and a 3-iodo-propenoate moiety. The ester functionality may also confer utility in polymerization or as a synthetic intermediate in pharmaceuticals and agrochemicals. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL and visualization software such as ORTEP-3 .

Properties

CAS No.

652975-98-9

Molecular Formula

C6H7IO2

Molecular Weight

238.02 g/mol

IUPAC Name

prop-2-enyl 3-iodoprop-2-enoate

InChI

InChI=1S/C6H7IO2/c1-2-5-9-6(8)3-4-7/h2-4H,1,5H2

InChI Key

WGGRCAMYVSPHHU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CI

Origin of Product

United States

Preparation Methods

Transesterification with Allyl Acetate

This method leverages the nucleophilic displacement of alkyl groups in esters using allyl acetate under catalytic conditions.

Reaction Mechanism

The process involves reacting methyl or ethyl 3-iodoacrylate with allyl acetate in the presence of metal alkoxides (e.g., sodium methoxide, KOH, or Group I/II/III metal catalysts). The alkoxide deprotonates the ester, facilitating transesterification:
$$
\text{ROAc} + \text{Allyl Acetate} \xrightarrow{\text{Catalyst}} \text{Allyl Ester} + \text{ROAc}
$$
Excess allyl acetate drives the equilibrium toward the desired product, and byproducts (e.g., methyl acetate) are removed via distillation.

Experimental Conditions

Parameter Details
Catalyst NaOCH₃, KOH, or Group I/II/III metal alkoxides (0.1–10 wt%)
Solvent Toluene, DMF, or neat conditions
Temperature Reflux (80–120°C)
Yield >90% (after distillation and purification)
Stereocontrol Retains E-configuration due to minimal isomerization

Key Advantage : High purity and absence of metal contaminants, critical for subsequent catalytic applications.

Iodination of Acrylic Acid Derivatives

This approach involves synthesizing 3-iodoacrylic acid intermediates, followed by esterification with allyl alcohol.

Iodination Strategies

Direct Iodination via MgI₂-Mediated Aldol Coupling

MgI₂ promotes stereoselective aldol reactions between aldehydes and propargyl esters to form β-iodoacrylates:
$$
\text{RCHO} + \text{CH₃COOCH₂C≡CH} \xrightarrow{\text{MgI₂}} \text{RCH(OH)COCH₂I}
$$
Subsequent dehydration yields 3-iodoacrylic acid derivatives.

Step Reagents/Conditions Yield Stereocontrol
Aldol Coupling MgI₂, CH₂Cl₂, RT, 1–2 hr 82–91% Z-selective
Dehydration DBU, toluene, 80°C 84–98% E-selective

Stereocontrol : Z-adducts from aldol steps rearrange to E-alkenes during dehydration.

Electrophilic Iodination

Diazotization of aromatic amines followed by KI treatment yields aromatic iodides, but for aliphatic systems, HI or I₂ in acidic conditions is used.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable direct synthesis from allyl precursors and iodinated substrates.

Suzuki-Miyaura Coupling

Allyl boronates react with iodinated acrylates under Pd catalysis:
$$
\text{Allyl-B(OH)₂} + \text{Ar-I} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Allyl-Ar}
$$
Example : Trimethylsilyl vinylbromide coupled with iodinated substrates yields allyl esters.

Parameter Details
Catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N
Solvent DMF, THF
Temperature 50–80°C
Yield 54–98% (dependent on substrate)
Applications Synthesis of polyene natural products and polysubstituted iodoarenes

Direct Esterification

Acid-catalyzed reaction of 3-iodoacrylic acid with allyl alcohol.

Sulfuric Acid-Catalyzed Esterification

$$
\text{HOOC-C≡CH-I} + \text{CH₂=CHCH₂OH} \xrightarrow{\text{H₂SO₄}} \text{CH₂=CHCH₂OOC-C≡CH-I}
$$
Conditions :

  • Catalyst : H₂SO₄ (1–5 mol%)
  • Solvent : Allyl alcohol or toluene
  • Temperature : 60–100°C
  • Yield : 70–85% (neutralization required to remove catalyst).

Limitations : Risk of isomerization or polymerization due to acidic conditions.

Reductive Allylation

Hg(II)-mediated allylation converts iodinated precursors to allyl esters.

Hg(OAc)₂-Mediated Coupling

Iodinated enol esters undergo allylation via Hg(II) intermediates:
$$
\text{RCOOCH₂I} + \text{CH₂=CHCH₂HgOAc} \xrightarrow{\text{Hg(OAc)₂}} \text{RCOOCH₂CH₂CH=CH₂}
$$
Conditions :

  • Catalyst : Hg(OAc)₂ (10–20 mol%)
  • Solvent : Acetone
  • Yield : 76–91% (for similar systems).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range Stereocontrol
Transesterification High purity, catalyst reuse Requires excess allyl acetate >90% E-retention
MgI₂ Aldol Stereoselective Z→E conversion Multi-step, sensitive to moisture 82–98% E-dominated
Suzuki Coupling Flexible for diverse substrates Expensive catalysts, Pd waste 54–98% Moderate
Direct Esterification Simple, low-cost reagents Risk of side reactions 70–85% None

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-iodoprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted prop-2-en-1-yl esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-en-1-yl 3-iodoprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-iodoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the iodine atom plays a crucial role in its reactivity and binding affinity to the molecular targets .

Comparison with Similar Compounds

Halogenated Propenyl Derivatives

3-Chloro-2-methylpropene ()

  • Structure : Contains a chlorine atom on the propenyl chain (3-chloro-2-methylpropene) vs. iodine in the target compound.
  • Reactivity : Chlorine’s lower electronegativity compared to iodine may reduce oxidative addition efficiency in metal-catalyzed reactions. However, chlorine’s smaller atomic radius enhances volatility (e.g., 3-chloro-2-methylpropene is a liquid at room temperature).
  • Applications: Widely used in organic synthesis for alkylation; iodine derivatives like Prop-2-en-1-yl 3-iodoprop-2-enoate may offer superior leaving-group ability in nucleophilic substitutions .

2-Iodo-N-(prop-2-yn-1-yl)acetamide ()

  • Structure : Features an iodine atom on an acetamide backbone rather than an ester.
  • Reactivity : The propargyl (alkyne) group in this compound enables click chemistry applications, whereas the propenyl group in the target compound may favor electrophilic additions.
  • Synthesis : Both compounds highlight the versatility of iodine in functionalizing unsaturated carbon chains .

Propenyl Esters

Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate, )

  • Structure: Propenyl group attached to a phenyl ring vs. the iodine-substituted propenoate in the target compound.
  • Applications: Chavicyl acetate is noted for its aromatic properties in fragrances, whereas this compound’s iodine likely directs it toward medicinal chemistry or polymer science.
  • Stability : The absence of a halogen in chavicyl acetate may enhance shelf-life compared to iodine-containing esters, which can be light-sensitive .

2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate ()

  • Structure: Shares the propenoate ester group but incorporates a phthalimide moiety.
  • Reactivity : The phthalimide group may participate in photoinitiated polymerizations, whereas the iodine in the target compound could facilitate halogen-bonding interactions in crystal engineering .

Propenyl Amines and Pharmacologically Active Derivatives

3-(Oxan-2-yl)prop-2-en-1-amine ()

  • Structure : Propenyl amine with a tetrahydrofuran (oxane) substituent.
  • Applications: Used in drug discovery for its amine functionality, contrasting with the ester-based target compound. The iodine in this compound may enhance binding to biological targets via halogen bonds .

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines ()

  • Structure : Propenyl group integrated into a thiazole-imine scaffold.
  • Pharmacology : These compounds exhibit antihypertensive activity by targeting angiotensin II receptors. The propenyl group likely enhances lipophilicity and receptor affinity, a property shared with iodine in the target compound, albeit through different mechanisms .

Comparative Data Tables

Table 1: Structural and Functional Comparisons

Compound Functional Groups Halogen Key Applications
This compound Ester, propenyl, iodine Iodine Polymer chemistry, drug design
3-Chloro-2-methylpropene Alkene, chlorine Chlorine Organic synthesis
Chavicyl Acetate Phenyl ester, propenyl None Fragrances, flavorings
3-(Oxan-2-yl)prop-2-en-1-amine Amine, oxane, propenyl None Pharmaceuticals

Biological Activity

Prop-2-en-1-yl 3-iodoprop-2-enoate, also known as prop-2-enyl (E)-3-iodoprop-2-enoate, is a chemical compound with the molecular formula C₈H₉I O₂ and a molar mass of approximately 238.024 g/mol. This compound features a propenyl group attached to an iodopropenoate moiety, which enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry. The presence of an iodine atom significantly influences its reactivity compared to similar compounds lacking this halogen.

PropertyValue
Molecular FormulaC₈H₉I O₂
Molar Mass238.024 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that the compound possesses a broad-spectrum antibacterial effect.

Case Study: Antibacterial Efficacy
In a comparative study, this compound was evaluated against standard antibiotics such as Oxytetracycline. The compound showed enhanced antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics for several tested strains:

Bacterial StrainMIC (µg/mL)Comparison with Oxytetracycline (µg/mL)
Staphylococcus aureus832
Escherichia coli1664
Listeria monocytogenes416

These findings indicate the potential of this compound as a candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with intracellular processes. The iodine substituent may play a crucial role in enhancing membrane permeability, leading to increased susceptibility of bacteria to the compound.

Therapeutic Applications

Given its biological activity, this compound has potential applications in various therapeutic areas:

  • Antimicrobial Agents : Due to its potent antibacterial properties, it may be developed into new antimicrobial treatments.
  • Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, warranting further investigation into the potential anti-cancer effects of this compound.
  • Synthetic Chemistry : Its unique reactivity makes it an attractive intermediate for synthesizing more complex organic molecules.

Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological studies indicate that while the compound exhibits significant biological activity, it also presents certain hazards associated with iodine-containing compounds.

Safety Data Summary:

Hazard CategoryDescription
CarcinogenicityNot classified
Acute toxicityModerate
Chronic exposurePotential risk

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